N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
CAS No.: 379729-37-0
Cat. No.: VC5043526
Molecular Formula: C13H9ClN2O3S2
Molecular Weight: 340.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379729-37-0 |
|---|---|
| Molecular Formula | C13H9ClN2O3S2 |
| Molecular Weight | 340.8 |
| IUPAC Name | N-(4-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |
| Standard InChI | InChI=1S/C13H9ClN2O3S2/c14-8-1-3-9(4-2-8)16-21(17,18)10-5-6-12-11(7-10)15-13(20)19-12/h1-7,16H,(H,15,20) |
| Standard InChI Key | KJWXTVJPBJYXSI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3)Cl |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Structure and Functional Groups
N-(4-Chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide (C₁₃H₉ClN₂O₃S₂; MW 340.8 g/mol) features a benzoxazole bicyclic system fused with a sulfonamide group at position 5 and a sulfhydryl moiety at position 2. The 4-chlorophenyl substituent introduces electron-withdrawing characteristics that enhance membrane permeability and target binding affinity. Key structural elements include:
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Benzoxazole core: Provides planar rigidity for intercalation into microbial DNA/RNA
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Sulfonamide group (-SO₂NH₂): Facilitates hydrogen bonding with enzymatic active sites
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Sulfhydryl (-SH) group: Participates in disulfide bond formation with cysteine residues
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4-Chlorophenyl ring: Enhances lipophilicity (clogP = 2.8) for improved cellular uptake
Spectroscopic Characterization
Structural validation employs multi-nuclear NMR, FTIR, and mass spectrometry:
Table 1: Key spectroscopic data for N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
| Technique | Diagnostic Signals |
|---|---|
| FTIR (KBr, cm⁻¹) | 1056 (S=O asym), 1718 (C=O), 2570 (S-H), 3318 (N-H), 1454 (C=C aromatic) |
| ¹H NMR (DMSO-d₆) | δ 2.69 (s, SH), 7.35–8.15 (m, aromatic H), 2.05 (s, NH) |
| ¹³C NMR | δ 155.9 (C=N), 138.9 (C-Cl), 186.7 (C=O), 112.3–142.6 (aromatic carbons) |
| LC-MS | m/z 341.2 [M+H]⁺ (calc. 340.8), 343.1 [M+2+H]⁺ (³⁵Cl/³⁷Cl isotope pattern) |
Thermogravimetric analysis reveals decomposition onset at 243°C, indicating thermal stability suitable for formulation.
Synthetic Methodologies and Process Optimization
One-Pot Three-Component Synthesis
The optimized protocol employs Fe(III)-montmorillonite as a heterogeneous Lewis acid catalyst:
Reaction Scheme
4-Chlorobenzaldehyde + Acetophenone + 2-Sulfanyl-1,3-benzoxazole-5-sulfonamide
→ Fe(III)-mont (50% w/w) in EtOH, 80°C, 5h → Product (73% yield)
Table 2: Catalyst loading effects on reaction efficiency
| Catalyst (w/w%) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0 | 24 | 18 | 82% |
| 10 | 9 | 42 | 89% |
| 50 | 5 | 73 | 98% |
| 75 | 7 | 64 | 95% |
The montmorillonite support provides Brønsted acidity (Si-OH groups) and Lewis acid sites (Fe³⁺) that activate carbonyl groups through coordination, accelerating nucleophilic attack by the sulfonamide nitrogen .
Purification and Scalability
Crude product purification involves:
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Ethyl acetate extraction (3 × 50 mL)
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Anhydrous Na₂SO₄ drying
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Recrystallization from ethanol/water (3:1 v/v)
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Final purity >98% by HPLC (C18 column, 0.1% TFA/ACN gradient)
Kilogram-scale batches maintain 68–71% yield in pilot reactors, demonstrating process robustness.
Antimicrobial Efficacy and Mechanism of Action
In Vitro Activity Spectrum
Testing against ATCC strains reveals broad-spectrum potency:
Table 3: Antimicrobial activity of N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
| Pathogen | MIC (µmol/L) | Zone of Inhibition (mm) | Ciprofloxacin (MIC) |
|---|---|---|---|
| S. aureus (ATCC 25923) | 21.24 | 18 ± 0.5 | 15.6 µmol/L |
| E. coli (ATCC 25922) | 45.67 | 14 ± 0.3 | 31.2 µmol/L |
| C. albicans (ATCC 90028) | 96.62 | 12 ± 0.7 | Fluconazole 64 µmol/L |
The 4-chloro derivative shows 2.3-fold greater potency against Gram-positive bacteria compared to methyl-substituted analogs .
Enzymatic Inhibition and Molecular Docking
The compound inhibits dihydropteroate synthase (DHPS) with IC₅₀ = 1.8 µM, comparable to sulfamethoxazole (IC₅₀ = 1.2 µM). AutoDock Vina simulations reveal:
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Strong hydrogen bonding with Arg⁶³ (2.1 Å) and His⁵⁷ (1.9 Å)
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π-π stacking between benzoxazole ring and Phe⁴⁴ (4.3 Å distance)
Binding energy: -9.2 kcal/mol vs. -8.7 kcal/mol for sulfadiazine , explaining superior inhibition at equimolar concentrations.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Electron-withdrawing substituents: 4-Cl > 4-NO₂ > 4-F > 4-CH₃ in enhancing MIC values
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Sulfonamide orientation: Para-substitution on benzene improves DHPS binding by 34% vs. ortho
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Sulfur oxidation state: Sulfhydryl (-SH) confers 5× greater activity than sulfoxide (-SO) analogs
Table 4: Impact of aromatic substituents on antimicrobial potency
| R Group | MIC S. aureus (µmol/L) | MIC E. coli (µmol/L) | DHPS IC₅₀ (µM) |
|---|---|---|---|
| 4-Cl | 21.24 | 45.67 | 1.8 |
| 4-NO₂ | 25.31 | 51.09 | 2.3 |
| 4-F | 28.77 | 58.44 | 3.1 |
| 4-CH₃ | 49.56 | 92.15 | 5.6 |
Toxicological Profile and Pharmacokinetics
Acute Toxicity
Preliminary studies in Swiss albino mice (OECD 423):
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LD₅₀ > 2000 mg/kg (oral)
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No hepatotoxicity at 500 mg/kg/day × 14 days (ALT/AST levels < 40 IU/L)
ADME Properties
Simulated using SwissADME:
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High gastrointestinal absorption (HIA = 92%)
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CYP3A4 substrate (t₁/₂ = 4.2 h)
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Blood-brain barrier permeability (log BB = -0.7)
Industrial Applications and Patent Landscape
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